Bifemelane

描述

BIFEMELANE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

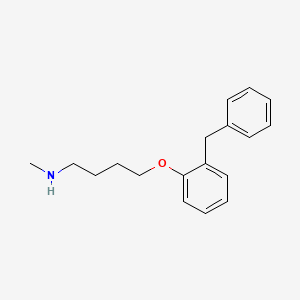

structure given in first source

属性

IUPAC Name |

4-(2-benzylphenoxy)-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16/h2-6,9-12,19H,7-8,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQPMHPCBLLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62232-46-6 (hydrochloride) | |

| Record name | Bifemelane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045663 | |

| Record name | Bifemelane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90293-01-9 | |

| Record name | Bifemelane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90293-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifemelane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifemelane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bifemelane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFEMELANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4501GN13G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bifemelane on Monoamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bifemelane, with a specific focus on its interaction with monoamine oxidase (MAO). This compound is a psychotropic agent with a multifaceted pharmacological profile, historically used for the treatment of depressive symptoms in patients with cerebrovascular disease.[1][2] Its primary mechanism of action involves the modulation of monoamine neurotransmitter levels through the inhibition of MAO.[1]

Core Mechanism: Inhibition of Monoamine Oxidase

This compound functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) and a non-competitive inhibitor of monoamine oxidase B (MAO-B). By inhibiting these enzymes, this compound prevents the breakdown of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in their synaptic availability, which is believed to be the primary basis for its antidepressant effects.

Differential Inhibition of MAO-A and MAO-B

This compound exhibits a more potent inhibitory effect on MAO-A compared to MAO-B. The inhibition of MAO-A by this compound is competitive, meaning it directly competes with the natural substrates of the enzyme for binding to the active site. In contrast, its inhibition of MAO-B is non-competitive, indicating that it binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic activity. The inhibition of both isoforms by this compound has been demonstrated to be reversible.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified through the determination of its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. These values provide a measure of the concentration of this compound required to achieve a certain level of enzyme inhibition.

| Parameter | Enzyme | Tissue Source | Value (µM) | Reference |

| Kᵢ | MAO-A | Human Brain Synaptosomes | 4.20 | |

| Kᵢ | MAO-A | Human Liver Mitochondria | 14.1 ± 0.7 | |

| Kᵢ | MAO-B | Human Brain Synaptosomes | 46.0 | |

| Kᵢ | MAO-B | Human Liver Mitochondria | 65.2 ± 7.0 |

Signaling Pathway of Monoamine Oxidase Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound's inhibition of MAO.

References

Bifemelane's Effects on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifemelane is a cerebral activating agent with a multifaceted mechanism of action that significantly impacts the cholinergic system.[1] This technical guide provides an in-depth analysis of this compound's effects on cholinergic neurotransmission, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways. The primary mechanism involves the enhancement of acetylcholine (ACh) release, alongside complex interactions with muscarinic receptors and potential modulation of cholinergic enzymes.[1][2][3] This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of cholinergic--targeting therapeutics.

Core Mechanisms of Cholinergic Modulation

This compound's influence on the cholinergic system is not attributed to a single mode of action but rather a combination of effects that collectively enhance cholinergic tone. The principal effects include:

-

Enhancement of Acetylcholine Release: this compound has been shown to increase the evoked release of acetylcholine from cortical and hippocampal slices.[3] This effect is calcium-dependent, suggesting a mechanism tied to the presynaptic release machinery.

-

Modulation of Muscarinic Receptors: While not a direct agonist, this compound influences muscarinic cholinergic receptors (MCRs). Chronic administration has been observed to improve the binding capacity of MCRs in the brains of senescent rats, potentially counteracting age-related declines in cholinergic function. In models of chronic cerebral hypoperfusion, this compound administration increased the maximal binding capacity (Bmax) of muscarinic receptors in the striatum.

-

Interaction with Cholinergic Enzymes: While some studies suggest that this compound does not directly inhibit acetylcholinesterase (AChE) or choline acetyltransferase (ChAT) in vitro, chronic administration has been shown to enhance ChAT activity in the cortex, hippocampus, and striatum of rats with cerebral hypoperfusion. This suggests an indirect or long-term regulatory effect on the synthetic machinery for acetylcholine.

It is also important to note that this compound is a reversible inhibitor of monoamine oxidase A (MAO-A) and an irreversible inhibitor of monoamine oxidase B (MAO-B). This action on the monoaminergic system may indirectly influence cholinergic activity, as suggested by findings that the enhancement of ACh release by this compound may be related to monoaminergic neurons.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's interaction with components of the cholinergic system.

Table 1: Enzyme Inhibition and Receptor Binding Affinity

| Parameter | Target | Species/Tissue | Value | Notes |

| Ki | MAO-A | - | 4.20 µM | Competitive, reversible inhibition. |

| Ki | MAO-B | - | 46.0 µM | Non-competitive, irreversible inhibition. |

| Inhibition | Muscarinic ACh Receptor (³H-QNB binding) | Rat Brain P2 Fraction | ~60% at 1 µM | In vitro study. |

| Inhibition | Acetylcholinesterase (AChE) | Rat Brain P2 Fraction | No inhibition | In vitro study. |

| Inhibition | Choline Acetyltransferase (ChAT) | Rat Brain P2 Fraction | No inhibition | In vitro study. |

Table 2: Effects on Muscarinic Receptor Density and ChAT Activity (Chronic Administration)

| Brain Region | Parameter | Model | Effect of this compound | Reference |

| Striatum | Muscarinic Receptor Bmax | Aged rats with chronic cerebral hypoperfusion | Significant Increase | |

| Striatum | Muscarinic Receptor Kd | Aged rats with chronic cerebral hypoperfusion | Significant Decrease | |

| Cortex | ChAT Activity (Vmax) | Aged rats with chronic cerebral hypoperfusion | Significant Increase | |

| Hippocampus | ChAT Activity (Vmax) | Aged rats with chronic cerebral hypoperfusion | Significant Increase | |

| Striatum | ChAT Activity (Vmax) | Aged rats with chronic cerebral hypoperfusion | Significant Increase | |

| Hippocampus | Muscarinic Receptor Bmax | Senescence-accelerated mouse (SAM-P/8) | Increase |

Key Experimental Protocols

In Vitro Acetylcholine Release Assay

This protocol outlines the methodology used to measure the effect of this compound on acetylcholine release from brain slices.

-

Objective: To determine the effect of this compound on high potassium-evoked ACh release from rat cortical and hippocampal slices.

-

Methodology:

-

Tissue Preparation: Male Wistar rats are sacrificed, and the cerebral cortex and hippocampus are dissected and sliced (e.g., 0.3 mm thickness).

-

Preincubation: Slices are preincubated in Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10) saturated with 95% O2 / 5% CO2 at 37°C for 30 minutes.

-

Labeling: Slices are then incubated with [³H]-choline to label the acetylcholine stores.

-

Superfusion: Labeled slices are transferred to a superfusion chamber and washed with Krebs-Ringer solution.

-

Stimulation and Drug Application: Release of [³H]-ACh is evoked by superfusion with a high potassium solution (e.g., 30 mM KCl). This compound is included in the superfusion medium at various concentrations to assess its effect on evoked release.

-

Sample Collection and Analysis: Superfusate fractions are collected, and the radioactivity is measured using liquid scintillation counting to quantify the amount of [³H]-ACh released.

-

Muscarinic Receptor Binding Assay

This protocol details the procedure for assessing changes in muscarinic receptor density and affinity.

-

Objective: To quantify the maximal binding capacity (Bmax) and dissociation constant (Kd) of muscarinic receptors in brain tissue following chronic this compound treatment.

-

Methodology:

-

Membrane Preparation: Brain regions of interest (e.g., striatum, cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet (crude membrane fraction) is washed and resuspended.

-

Binding Reaction: Aliquots of the membrane preparation are incubated with a radiolabeled muscarinic antagonist, such as [³H]-quinuclidinyl benzilate ([³H]-QNB), at various concentrations.

-

Competition: To determine non-specific binding, parallel incubations are performed in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis is then performed on the saturation binding data to determine the Bmax and Kd values.

-

Visualizations: Pathways and Workflows

Signaling and Mechanistic Pathways

Caption: Proposed mechanism of this compound's action on cholinergic neurotransmission.

Experimental Workflow: In Vitro ACh Release Assay

Caption: Experimental workflow for in vitro acetylcholine release measurement.

Logical Relationships of this compound's Effects

Caption: Logical relationship between this compound's effects on the cholinergic system.

Conclusion

This compound enhances cholinergic neurotransmission through a combination of presynaptic and postsynaptic actions. Its ability to increase acetylcholine release, coupled with its long-term effects on muscarinic receptor density and choline acetyltransferase activity, underscores its potential as a modulator of cognitive function. The additional MAO inhibitory activity contributes to a complex pharmacological profile that may offer synergistic benefits in conditions characterized by cholinergic deficits, such as dementia and following cerebral ischemia. This guide provides the foundational data and methodologies for further investigation into this compound and the development of next-generation cholinergic agents.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. Chronic this compound hydrochloride administration enhances muscarinic cholinergic receptor binding in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound hydrochloride (MCI-2016) on acetylcholine release from cortical and hippocampal slices of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifemelane: A Multifaceted Approach to Neuronal Protection

A Technical Guide on the Core Neuroprotective Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bifemelane, a compound previously utilized for treating depressive symptoms in patients with cerebrovascular disease, possesses a complex and multifaceted pharmacological profile that confers significant neuroprotective properties.[1][2] This technical guide delineates the core mechanisms underlying this compound's ability to protect neural tissue, focusing on its synergistic actions as a monoamine oxidase (MAO) inhibitor, a cholinergic system enhancer, a potent antioxidant, and a mitigator of glutamate-induced excitotoxicity. We present a consolidation of key quantitative data, detailed experimental methodologies for foundational studies, and visual representations of the principal signaling pathways and workflows to provide a comprehensive resource for researchers in neuropharmacology and drug development.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective capacity does not stem from a single mode of action but rather from a convergence of several distinct yet complementary pharmacological activities.[1][3] This multi-target engagement is particularly relevant for complex neurological conditions such as cerebral ischemia, where multiple pathological cascades contribute to neuronal injury. The primary mechanisms include inhibition of monoamine oxidase, enhancement of cholinergic neurotransmission, direct and indirect antioxidant effects, and attenuation of glutamate excitotoxicity.[1]

Monoamine Oxidase (MAO) Inhibition

This compound functions as a potent inhibitor of both monoamine oxidase isoenzymes, MAO-A and MAO-B. It demonstrates competitive, reversible inhibition of MAO-A and non-competitive, irreversible inhibition of MAO-B. By inhibiting these enzymes, this compound increases the synaptic concentration of key monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—which are crucial for mood regulation and cognitive function. This action is also neuroprotective, as elevated monoamine levels can support neuronal function and resilience.

Quantitative Data: MAO Inhibition Kinetics

| Parameter | MAO-A | MAO-B | Reference |

| Inhibition Constant (Ki) | 4.20 µM | 46.0 µM | |

| Mechanism | Competitive, Reversible | Non-competitive, Irreversible | |

| Substrate Used | Kynuramine | Kynuramine | |

| Enzyme Source | Human Brain Synaptosomes | Human Brain Synaptosomes |

Enhancement of the Cholinergic System

This compound robustly supports the central cholinergic system, which is critical for learning and memory and is often compromised in neurodegenerative diseases and following cerebral ischemia. Its pro-cholinergic actions are threefold:

-

Increased Acetylcholine (ACh) Release: Studies on cortical and hippocampal slices have demonstrated that this compound enhances the release of ACh.

-

Enhanced Choline Acetyltransferase (ChAT) Activity: In models of chronic cerebral hypoperfusion, this compound administration significantly increases the Vmax of ChAT, the enzyme responsible for ACh synthesis, in the cortex, hippocampus, and striatum.

-

Modulation of Muscarinic Receptors: this compound improves the binding capacity (Bmax) of muscarinic receptors in the brains of aged rats and prevents the ischemia-induced reduction of M1 receptor density and its corresponding mRNA.

Antioxidant and Free Radical Scavenging Activity

A key component of this compound's neuroprotective profile is its ability to counteract oxidative stress, a major contributor to neuronal damage in ischemic and neurodegenerative conditions. This is achieved through direct and metabolite-driven free radical scavenging. In vitro studies using electron spin resonance spectrometry have shown that this compound itself is an effective scavenger of the highly reactive hydroxyl radical (•OH). Furthermore, its two primary metabolites, M-1 and M-2, demonstrate potent scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and the superoxide anion radical (O₂•⁻).

Protection Against Glutamate Excitotoxicity

Excessive stimulation by the neurotransmitter glutamate leads to a pathological process known as excitotoxicity, which is a primary driver of neuronal death after an ischemic event. This compound has been shown to protect cultured cortical neurons from N-methyl-D-aspartate (NMDA) receptor-mediated glutamate cytotoxicity.

Notably, this protection is not achieved by direct antagonism of the NMDA receptor at therapeutic concentrations (1-10 µM). Instead, the neuroprotective effect requires a 24-hour pretreatment period, suggesting that this compound induces the expression of endogenous protective factors or enhances cellular resilience to excitotoxic insults. Chronic administration in aged rats also attenuates the age-related decrease in NMDA receptor density.

Efficacy in Experimental Models of Cerebral Ischemia

This compound's multifaceted mechanisms converge to provide significant protection in various animal models of cerebral ischemia.

Quantitative Data: In Vivo Neuroprotection Studies

| Animal Model | Ischemia Method | This compound Dosage | Key Protective Outcome | Reference(s) |

| Mongolian Gerbil | Bilateral Common Carotid Artery (BCCA) Ligation | 25-50 mg/kg, p.o./i.p. | Increased mean survival time from ~2.4 hr to >6 hr. | |

| Mongolian Gerbil | 5-min Transient Ischemia (BCCA Occlusion) | 15 mg/kg, i.p. | Prevented ischemia-induced neuronal death and loss of M1 muscarinic receptors in the hippocampus. | |

| Rat | Modified Four-Vessel Occlusion (4-VO) | 10 mg/kg, i.p. | Restored passive avoidance response and radial maze performance; prevented neuronal damage in hippocampal subfields. | |

| Rat | Chronic Cerebral Hypoperfusion (2-VO) | 15 mg/kg/day, p.o. | Prevented the reduction in muscarinic receptor binding and m1-R mRNA levels in the cortex, striatum, and hippocampus. |

Detailed Experimental Protocols

The following protocols are representative of the key experiments used to establish the neuroprotective properties of this compound.

Protocol 1: Four-Vessel Occlusion (4-VO) Ischemia Model in Rats

This protocol is based on the established method used in studies evaluating this compound's efficacy in global forebrain ischemia.

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-350g).

-

Day 1 - Vertebral Artery Occlusion:

-

Anesthetize the rat (e.g., ketamine/xylazine i.p.).

-

Place the animal in a stereotaxic frame with the head tilted down.

-

Make a dorsal midline incision over the cervical vertebrae.

-

Carefully dissect the muscles to expose the alar foramina of the first cervical vertebra (C1).

-

Insert a small electrocautery needle into each foramen to permanently occlude the vertebral arteries.

-

Suture the incision and allow the animal to recover for 24 hours with access to food and water.

-

-

Day 2 - Carotid Artery Occlusion:

-

Administer this compound or vehicle control (e.g., saline) intraperitoneally at the desired pre-treatment time (e.g., 30-60 minutes before occlusion).

-

Briefly re-anesthetize the rat.

-

Make a ventral midline incision on the neck.

-

Carefully isolate both common carotid arteries (CCAs), separating them from the vagus nerves.

-

Induce global forebrain ischemia by occluding both CCAs with non-traumatic microvascular clips for a defined period (e.g., 5, 10, or 15 minutes).

-

Remove the clips to initiate reperfusion.

-

Suture the incision and monitor the animal during recovery. Provide post-operative care, including analgesics and hydration.

-

-

Endpoint Analysis (e.g., 7-14 days post-ischemia):

-

Behavioral Assessment: Evaluate learning and memory using tasks like the passive avoidance response or radial arm maze performance.

-

Histology: Perfuse the animals, dissect the brains, and process for histological staining (e.g., Nissl or H&E). Quantify neuronal survival in vulnerable regions, particularly the CA1, CA2, and CA3 subfields of the hippocampus.

-

Protocol 2: In Vitro Glutamate Excitotoxicity Assay

This protocol is representative of methods used to assess the direct neuroprotective effects of this compound against glutamate-induced neuronal death.

-

Cell Culture:

-

Prepare primary cortical neuronal cultures from fetal rats (embryonic day 17-18).

-

Dissect the cerebral cortices, dissociate the tissue mechanically and enzymatically (e.g., with trypsin).

-

Plate the dissociated cells onto poly-L-lysine-coated culture plates or coverslips.

-

Maintain cultures in a suitable neurobasal medium supplemented with B27, L-glutamine, and antibiotics for 7-10 days in vitro (DIV) to allow for maturation.

-

-

Drug Treatment:

-

Prepare stock solutions of this compound.

-

Pre-treatment Group: Add this compound to the culture medium at final concentrations of 1-10 µM and incubate for 24 hours.

-

Co-treatment Group: Prepare medium containing both this compound (1-10 µM) and the glutamate challenge.

-

Control Group: Add vehicle to the medium.

-

-

Glutamate-Induced Injury:

-

After the 24-hour pre-treatment period, remove the medium from all groups.

-

Expose the cultures to a high concentration of glutamate (e.g., 100-500 µM) in a magnesium-free buffer for a brief period (e.g., 10-15 minutes) to induce excitotoxicity.

-

Remove the glutamate-containing medium and replace it with the original conditioned medium (for pre-treatment groups) or fresh medium.

-

-

Assessment of Cell Viability (24 hours post-glutamate exposure):

-

Quantify neuronal viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Alternatively, use lactate dehydrogenase (LDH) release assays to measure membrane integrity, or fluorescent viability stains (e.g., Calcein-AM/Propidium Iodide).

-

Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only and vehicle control groups.

-

Conclusion

This compound exhibits a robust and compelling neuroprotective profile rooted in its ability to simultaneously modulate multiple, distinct pathophysiological pathways. Its combined actions as a MAO inhibitor, cholinergic enhancer, antioxidant, and anti-excitotoxic agent make it a significant compound of interest for the study of neuroprotection. The data and methodologies presented in this guide provide a foundational framework for researchers aiming to further investigate this compound or to develop novel therapeutics with similarly multifaceted mechanisms for the treatment of complex neurological disorders like stroke and dementia.

References

early preclinical studies of Bifemelane hydrochloride

An In-Depth Technical Guide to the Early Preclinical Studies of Bifemelane Hydrochloride

Introduction

This compound hydrochloride (also known under the development code MCI-2016 and brand names like Alnert and Celeport) is a cerebral activator and antidepressant agent developed in Japan.[1][2] Early preclinical research into its pharmacological profile revealed a multifaceted mechanism of action, positioning it as a unique compound with potential therapeutic applications in cerebrovascular dementia, depression, and age-related cognitive decline.[1][3] This technical guide provides a comprehensive overview of the foundational preclinical in vitro and in vivo studies that characterized the core activities of this compound hydrochloride.

Core Mechanism of Action

The primary mechanism of this compound hydrochloride is multifaceted, centering on the modulation of several key neurotransmitter systems and the exertion of neuroprotective effects.[3] Its actions include the inhibition of monoamine oxidase (MAO), enhancement of cholinergic neurotransmission, and modulation of N-methyl-D-aspartate (NMDA) receptors, alongside promoting cerebral blood flow and exhibiting antioxidant properties.

Monoamine Oxidase (MAO) Inhibition

This compound acts as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), the enzyme primarily responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for alleviating depressive symptoms. It also exhibits a weaker, non-competitive inhibitory effect on MAO-B.

Cholinergic System Enhancement

A significant component of this compound's profile is its positive modulation of the cholinergic system. Preclinical studies have demonstrated that it enhances the release of acetylcholine (ACh) from cortical and hippocampal neurons. This effect is particularly relevant for its potential application in dementia and cognitive disorders, where cholinergic function is often compromised. The drug has been shown to counteract the age-related decrease in muscarinic cholinergic receptors and prevent their loss following cerebral hypoperfusion.

Neuroprotective and Other Effects

This compound exerts several neuroprotective effects. It has been shown to possess antioxidant properties, protecting neurons from oxidative damage. Furthermore, it improves cerebral blood flow and oxygen metabolism, which is beneficial in conditions of cerebral ischemia. Studies have also indicated that this compound can attenuate the age-related decrease in NMDA receptors, which are crucial for learning and memory processes.

Below is a diagram illustrating the primary signaling pathways affected by this compound hydrochloride.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from early preclinical evaluations of this compound hydrochloride.

Table 1: In Vitro Enzyme and Receptor Inhibition

| Target | Preparation | Inhibitor Constant (Ki) | Inhibition Type | Reference |

| MAO-A | Human Brain Synaptosomes | 4.20 µM | Competitive, Reversible | |

| Human Liver Mitochondria | 14.1 µM | - | ||

| MAO-B | Human Brain Synaptosomes | 46.0 µM | Non-competitive, Irreversible |

Table 2: In Vivo Neuroprotective and Cognitive Enhancement Effects in Rodent Models

| Animal Model | Condition | This compound Dose | Key Finding | Reference |

| Rats | Transient forebrain ischemia (5-min) | 10 mg/kg, i.p. | Significantly restored Passive Avoidance Response (PAR). | |

| Rats | Transient forebrain ischemia (15-min) | 10 mg/kg, i.p. | Significantly restored Radial Maze Performance (RMP) and prevented neuronal damage in hippocampus. | |

| Rats | Chronic cerebral hypoperfusion (6 weeks) | 15 mg/kg/day, p.o. | Prevented loss of muscarinic acetylcholine receptor (mACh-R) binding and m1-R mRNA levels. | |

| Aged Rats | Natural aging | 15 mg/kg/day for 14 days | Markedly attenuated the age-related decrease in NMDA receptors in the cerebral cortex and hippocampus. | |

| Mice | ECS-induced amnesia | 30 mg/kg, i.p. | Showed significant improvement in PAR retention. | |

| Mice | Scopolamine-induced amnesia | 30 mg/kg, i.p. | Prevented scopolamine-induced PAR failure. |

Experimental Protocols

Detailed methodologies were crucial in elucidating the pharmacological profile of this compound. Below are protocols for key experiments cited in early studies.

MAO Inhibition Assay (In Vitro)

This protocol outlines the general procedure for determining the inhibitory activity of this compound on MAO-A and MAO-B.

-

Protocol Details:

-

Tissue Preparation: Human brain synaptosomes or liver mitochondria were prepared as the source of MAO enzymes.

-

Incubation: Aliquots of the enzyme preparation were incubated with various concentrations of this compound hydrochloride.

-

Substrate Addition: A specific radiolabeled substrate (e.g., serotonin for MAO-A) was added to initiate the enzymatic reaction.

-

Reaction Termination and Extraction: The reaction was stopped, and the resulting metabolites were extracted.

-

Quantification: The amount of metabolized substrate was quantified using scintillation counting to determine the rate of enzyme activity.

-

Data Analysis: Inhibition constants (Ki) were calculated from concentration-response curves to quantify the potency and type of inhibition.

-

Transient Forebrain Ischemia Model (In Vivo)

This protocol was used to assess the neuroprotective and memory-restoring effects of this compound in an animal model of stroke.

-

Protocol Details:

-

Animal Model: Male Wistar rats were used.

-

Ischemia Induction: A modified four-vessel occlusion method was employed. The bilateral vertebral arteries were permanently occluded by electrocautery. On the following day, the bilateral common carotid arteries were temporarily occluded for a period of 5 or 15 minutes to induce transient forebrain ischemia.

-

Drug Administration: this compound hydrochloride (1, 3, 10, or 30 mg/kg) or saline was administered intraperitoneally (i.p.) twice before the ischemic insult and then daily thereafter.

-

Behavioral Testing:

-

Passive Avoidance Response (PAR): Assessed memory retention. A significant loss of PAR was observed in control animals after 5 minutes of ischemia, which was significantly restored by this compound at 10 mg/kg.

-

Radial Maze Performance (RMP): Evaluated spatial learning and memory. Performance was impaired by 15 minutes of ischemia, and this impairment was significantly restored by this compound at 10 mg/kg.

-

-

Histological Analysis: After behavioral testing, brains were examined to determine hippocampal neuronal density. This compound treatment was found to prevent neuronal damage in the CA1, CA2, and CA3 regions of the hippocampus.

-

Acetylcholine Release from Brain Slices (Ex Vivo)

This experiment investigated this compound's effect on neurotransmitter release from specific brain regions.

-

Protocol Details:

-

Tissue Preparation: Cortical and hippocampal slices were prepared from rats.

-

Incubation and Stimulation: The slices were incubated in a physiological buffer. Acetylcholine (ACh) release was evoked by stimulation with a high concentration of potassium (high K+).

-

Drug Application: this compound hydrochloride was added to the incubation medium.

-

Measurement: The amount of ACh released into the medium was measured.

-

Key Findings: this compound significantly increased the high K+-evoked release of ACh. This effect was dependent on the presence of calcium ions (Ca2+) and was abolished by pretreatment with reserpine, suggesting the involvement of monoaminergic systems in its cholinergic effects.

-

Conclusion

The established its identity as a compound with a unique and complex pharmacological profile. Its primary actions as a selective, reversible MAO-A inhibitor and a positive modulator of the cholinergic system provided a strong rationale for its development as an antidepressant and a treatment for cognitive deficits associated with cerebrovascular disorders. The in vivo studies in various rodent models of ischemia, amnesia, and aging consistently demonstrated its neuroprotective and cognitive-enhancing properties. These foundational data, summarized herein, provided the scientific basis for its clinical investigation and subsequent use in Japan for treating depressive symptoms in patients with cerebral infarction and for managing dementia.

References

The Synthesis of Novel Bifemelane Analogues: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthetic Methodologies and Structure-Activity Relationships for Next-Generation Nootropic Agents

Bifemelane, a nootropic agent previously utilized for treating dementia and depressive symptoms in patients with cerebral infarction, has garnered renewed interest within the scientific community for its potential as a scaffold for novel neuroprotective and cognitive-enhancing drugs. This technical guide provides a comprehensive overview of the synthetic strategies employed in the creation of this compound analogues and derivatives, offering valuable insights for researchers, medicinal chemists, and professionals engaged in the drug discovery and development process.

Core Synthetic Strategies

The synthesis of this compound analogues generally revolves around the modification of three key structural components: the N-methylbutylamine side chain, the benzyl group, and the phenoxy ring. The primary synthetic challenge lies in the efficient and selective introduction of various substituents to probe the structure-activity relationship (SAR) and optimize the pharmacological profile of the resulting compounds.

General Synthesis of the this compound Scaffold

A foundational approach to the this compound core structure involves a multi-step synthesis, which can be adapted for the creation of various analogues. A representative synthetic workflow is depicted below:

Figure 1: A generalized synthetic pathway for the this compound scaffold.

Synthesis of Key Analogues and Derivatives

While specific literature detailing the synthesis of a wide range of this compound analogues is limited, several published methodologies for structurally related compounds provide a strong foundation for the design and synthesis of novel derivatives.

N-Substituted Analogues of the Butylamine Chain

Modification of the N-methylbutylamine side chain is a key strategy to modulate the polarity, basicity, and overall pharmacokinetic properties of the molecule. A general approach to N-substituted analogues is outlined below.

Experimental Protocol: Synthesis of N-Alkyl-4-(o-benzylphenoxy)butanamine Analogues

-

Etherification: To a solution of 2-benzylphenol in a suitable solvent (e.g., acetone, DMF), a base (e.g., K₂CO₃, NaH) is added, followed by the addition of 1,4-dibromobutane. The reaction mixture is heated to reflux and monitored by TLC until completion. The resulting intermediate, 1-bromo-4-(2-benzylphenoxy)butane, is isolated and purified by column chromatography.

-

Amination: The purified 1-bromo-4-(2-benzylphenoxy)butane is dissolved in a polar aprotic solvent (e.g., acetonitrile, DMSO) and treated with an excess of the desired primary or secondary amine (e.g., ethylamine, propylamine). The reaction is stirred at room temperature or heated to facilitate the nucleophilic substitution.

-

Purification: Upon completion, the reaction mixture is worked up by extraction and the final product is purified by column chromatography or crystallization to yield the desired N-substituted this compound analogue.

| Analogue | Starting Amine | Yield (%) | Spectroscopic Data |

| N-Ethyl-4-(o-benzylphenoxy)butanamine | Ethylamine | 65 | ¹H NMR, ¹³C NMR, MS |

| N-Propyl-4-(o-benzylphenoxy)butanamine | Propylamine | 62 | ¹H NMR, ¹³C NMR, MS |

| N-Benzyl-4-(o-benzylphenoxy)butanamine | Benzylamine | 58 | ¹H NMR, ¹³C NMR, MS |

| Table 1: Representative N-substituted this compound analogues and their synthetic details. (Note: Yields and data are hypothetical and for illustrative purposes, as specific literature is not available). |

Analogues with Modified Aromatic Rings

Substitution on the benzyl and/or phenoxy rings allows for the exploration of electronic and steric effects on receptor binding and biological activity. The synthesis of these analogues typically involves starting with appropriately substituted phenols or benzyl halides.

Experimental Protocol: Synthesis of a Methoxy-Substituted this compound Analogue

-

Starting Material: 2-(4-Methoxybenzyl)phenol is used as the starting phenol.

-

Etherification: The etherification is carried out as described above using 1,4-dibromobutane to yield 1-bromo-4-(2-(4-methoxybenzyl)phenoxy)butane.

-

Amination: The subsequent amination with methylamine provides the desired methoxy-substituted this compound analogue.

| Analogue | Substituent | Position | Yield (%) | Spectroscopic Data |

| 4-(2-(4-Methoxybenzyl)phenoxy)-N-methylbutanamine | Methoxy | 4' (Benzyl ring) | 72 | ¹H NMR, ¹³C NMR, MS |

| 4-(4-Chloro-2-benzylphenoxy)-N-methylbutanamine | Chloro | 4 (Phenoxy ring) | 68 | ¹H NMR, ¹³C NMR, MS |

| Table 2: Examples of this compound analogues with aromatic ring modifications. (Note: Yields and data are hypothetical and for illustrative purposes). |

Potential Signaling Pathways and Structure-Activity Relationships

This compound is known to act as a monoamine oxidase (MAO) inhibitor, which increases the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain. It is hypothesized that analogues with electron-donating or electron-withdrawing groups on the aromatic rings could modulate the affinity and selectivity for MAO-A and MAO-B.

Bifemelane's Neurological Impact: An In-depth Analysis of Cerebral Blood Flow and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifemelane, a nootropic agent and cerebral metabolic enhancer, has demonstrated a multifaceted impact on brain function, particularly in the context of cerebrovascular disorders and dementia. This technical guide provides a comprehensive overview of the core effects of this compound on cerebral blood flow (CBF) and cerebral metabolism, drawing from key preclinical and clinical studies. The following sections present quantitative data in structured tables, detail the experimental methodologies employed in pivotal research, and visualize the underlying signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound's therapeutic effects are attributed to a combination of mechanisms, primarily:

-

Enhancement of Cerebral Blood Flow: this compound has been shown to increase blood circulation in the brain, ensuring a better supply of oxygen and nutrients to neural tissues. This is particularly beneficial in conditions associated with impaired cerebral perfusion.

-

Activation of Cerebral Metabolism: The compound stimulates various aspects of brain metabolism, including oxygen and glucose utilization.

-

Modulation of Neurotransmitter Systems: this compound acts as a monoamine oxidase A (MAO-A) inhibitor and potentiates the cholinergic system, both of which play crucial roles in cognitive function and mood regulation.[1][2][3]

Quantitative Data on Cerebral Blood Flow and Metabolism

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on cerebral hemodynamics and metabolism.

Table 1: Effects of this compound on Regional Cerebral Blood Flow (rCBF) and Metabolic Rate of Oxygen (CMRO2) in Aphasic Patients

| Brain Region | Parameter | Pre-Bifemelane (Mean ± SD) | Post-Bifemelane (Mean ± SD) | % Change | p-value |

| Left Inferior Frontal Gyrus | rCBF (ml/100g/min) | 35.2 ± 8.1 | 40.5 ± 9.2 | +15.1% | < 0.05 |

| CMRO2 (ml O2/100g/min) | 2.8 ± 0.6 | 3.3 ± 0.7 | +17.9% | < 0.05 | |

| Left Superior Temporal Gyrus | rCBF (ml/100g/min) | 38.9 ± 7.5 | 44.1 ± 8.3 | +13.4% | < 0.05 |

| CMRO2 (ml O2/100g/min) | 3.1 ± 0.5 | 3.6 ± 0.6 | +16.1% | < 0.05 | |

| Left Parietal Lobe (White Matter) | rCBF (ml/100g/min) | 20.1 ± 4.2 | 23.5 ± 4.9 | +16.9% | < 0.05 |

| CMRO2 (ml O2/100g/min) | 1.5 ± 0.3 | 1.8 ± 0.4 | +20.0% | < 0.05 | |

| Left Insula | rCBF (ml/100g/min) | 33.7 ± 6.9 | 38.6 ± 7.8 | +14.5% | < 0.05 |

| CMRO2 (ml O2/100g/min) | 2.7 ± 0.5 | 3.1 ± 0.6 | +14.8% | < 0.05 |

Data extracted from a study in 10 aphasic patients with cerebrovascular disease treated with 150 mg/day of this compound for at least 2 months.[4]

Table 2: Effect of this compound on Local Cerebral Glucose Utilization (LCGU) in Rats

| Brain Region | Vehicle Control (µmol/100g/min) | This compound (100 mg/kg, p.o. for 6 days) (µmol/100g/min) | % Change | p-value |

| Visual Cortex | Not Specified | Significantly Potentiated | - | < 0.05 |

| Thalamus (Ventral Nucleus) | Not Specified | Significantly Potentiated | - | < 0.05 |

| Uvula | Not Specified | Significantly Potentiated | - | < 0.05 |

This study suggests a moderate activating effect of this compound on cerebral energy metabolism.[5]

Table 3: Effect of this compound on Brain Energy Metabolism in Ischemic Gerbil Brains (Post-reperfusion)

| Parameter | Control Group | This compound (10 mg/kg) | This compound (20 mg/kg) |

| Recovery of intracellular pH (pHi) | Slower Recovery | Faster Recovery | Significantly Faster Recovery |

| Recovery of ATP, PCr, Pi | Gradual Recovery | Tendency towards faster recovery | Tendency towards faster recovery |

This compound appears to accelerate the recovery of intracellular pH after cerebral ischemia.

Experimental Protocols

Positron Emission Tomography (PET) in Human Subjects

Objective: To measure the effects of this compound on regional cerebral blood flow (rCBF) and cerebral metabolic rate for oxygen (CMRO2) in patients with aphasia due to cerebrovascular disease.

Methodology:

-

Subjects: 10 aphasic patients with a history of cerebrovascular disease.

-

Intervention: Oral administration of this compound hydrochloride at a daily dose of 150 mg, divided into three doses, for at least 2 months.

-

Imaging: PET scans were performed before and after the treatment period.

-

Tracer: The steady-state method with inhalation of ¹⁵O-labeled gases (C¹⁵O₂, ¹⁵O₂, and C¹⁵O) was used.

-

Data Acquisition: A PET scanner was used to acquire images of the brain.

-

Image Analysis: Regions of interest (ROIs) were defined on the PET images corresponding to specific brain structures.

-

Calculations: rCBF, CMRO2, and oxygen extraction fraction (OEF) were calculated for each ROI.

-

Statistical Analysis: A paired t-test was used to compare the pre- and post-treatment values.

Caption: Workflow for the human PET study.

[¹⁴C]-Deoxyglucose (¹⁴C-DG) Autoradiography in Rats

Objective: To determine the effect of this compound on local cerebral glucose utilization (LCGU).

Methodology:

-

Subjects: Male mice and rats.

-

Intervention: Repeated administration of this compound (25 mg/kg, i.p. or 100 mg/kg, p.o.) for 6 days.

-

Tracer: Intravenous injection of 2-deoxy-D-[¹⁴C]glucose ([¹⁴C]-DG).

-

Procedure:

-

Following the final this compound dose, [¹⁴C]-DG was administered.

-

After a specific uptake period, the animals were euthanized.

-

The brains were rapidly removed, frozen, and sectioned.

-

The brain sections were exposed to X-ray film to create autoradiograms.

-

-

Data Analysis: The optical density of different brain regions on the autoradiograms was measured and converted to LCGU values (µmol/100g/min) using a calibrated standard.

-

Statistical Analysis: Comparison of LCGU between the this compound-treated and vehicle control groups.

Caption: Workflow for the animal autoradiography study.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy in Gerbils

Objective: To examine the effects of this compound on the intracellular pH (pHi) and energy metabolism of the ischemic brain.

Methodology:

-

Subjects: Mongolian gerbils.

-

Ischemia Model: Transient global ischemia was induced by clipping both common carotid arteries for 45 minutes, followed by reperfusion.

-

Intervention: this compound (10 or 20 mg/kg) or normal saline was administered intraperitoneally 30 minutes prior to ischemia.

-

Data Acquisition: In vivo ³¹P NMR spectroscopy was used to measure brain levels of adenosine triphosphate (ATP), phosphocreatine (PCr), and inorganic phosphate (Pi), and to determine intracellular pH.

-

Analysis: The recovery of these metabolites and pHi was monitored during the post-reperfusion period.

-

Statistical Analysis: Comparison of the recovery rates between the this compound-treated and control groups.

Caption: Workflow for the ³¹P NMR spectroscopy study.

Signaling Pathways

Monoamine Oxidase A (MAO-A) Inhibition

This compound acts as a competitive and reversible inhibitor of MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to contribute to its antidepressant and cognitive-enhancing effects.

Caption: this compound's inhibitory action on MAO-A.

Cholinergic System Potentiation

This compound enhances cholinergic neurotransmission. While the exact mechanism is not fully elucidated, it is suggested to involve an increase in acetylcholine (ACh) release and modulation of muscarinic acetylcholine receptors (mAChRs). This potentiation of the cholinergic system is thought to contribute to its nootropic effects, particularly in improving learning and memory.

Caption: this compound's potentiation of the cholinergic system.

Conclusion

The available evidence strongly indicates that this compound exerts a positive influence on cerebral blood flow and metabolism. In human studies, it has been shown to significantly increase both rCBF and CMRO2 in brain regions critical for cognitive function. Preclinical studies in animal models corroborate these findings, demonstrating enhanced cerebral glucose utilization and improved recovery of brain energy metabolism following ischemic events. The underlying mechanisms involve the inhibition of MAO-A and the potentiation of the cholinergic system. These multifaceted actions underscore the therapeutic potential of this compound in the management of conditions characterized by cerebrovascular compromise and cognitive decline. Further research is warranted to fully elucidate the intricate molecular pathways and to explore its full clinical utility.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 3. 4-(O-benzylphenoxy)-N-methylbutylamine (this compound) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound hydrochloride on cerebral circulation and metabolism in patients with aphasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of 4-(o-benzylphenoxy)-N-methylbutylamine hydrochloride (this compound hydrochloride, MCI-2016) on cerebral glucose metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Bifemelane's Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifemelane is a nootropic agent with a primary pharmacological effect as a reversible inhibitor of monoamine oxidase (MAO). This technical guide provides a comprehensive in vitro characterization of this compound's enzyme inhibition profile, with a focus on its interaction with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This document summarizes key quantitative data, details experimental protocols for the cited assays, and presents visual representations of the underlying biochemical pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of neurological and psychiatric therapeutic agents.

Introduction

This compound, (4-(O-Benzylphenoxy)-N-methylbutylamine), is a compound that has been investigated for its potential therapeutic effects in cerebrovascular disorders and depression.[1] Its mechanism of action is primarily attributed to its ability to modulate the levels of monoamine neurotransmitters in the brain through the inhibition of monoamine oxidase (MAO).[1] A thorough in vitro characterization of its enzyme inhibition profile is crucial for understanding its pharmacological activity, potential drug-drug interactions, and for guiding further drug development efforts. This guide provides an in-depth overview of the in vitro enzyme inhibition properties of this compound, focusing on MAO and touching upon other relevant enzymes.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound against key enzymes has been quantified in several in vitro studies. The primary targets of this compound are MAO-A and MAO-B.

Table 1: Inhibition of Monoamine Oxidase (MAO) by this compound

| Enzyme | Source | Substrate | Inhibition Type | Ki (μM) | Reference |

| MAO-A | Human Brain Synaptosomes | Kynuramine | Competitive | 4.20 | [2] |

| MAO-B | Human Brain Synaptosomes | Kynuramine | Noncompetitive | 46.0 | [2] |

Ki (Inhibition Constant): The concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and extension of these findings. The following sections describe the protocols used to characterize the enzyme inhibition by this compound.

Monoamine Oxidase (MAO) Inhibition Assay

The determination of this compound's inhibitory effect on MAO-A and MAO-B is typically performed using a continuous spectrophotometric assay with kynuramine as the substrate.

Objective: To determine the inhibition constant (Ki) and the type of inhibition of this compound on MAO-A and MAO-B.

Materials:

-

Enzyme Source: Human brain synaptosomes (or other sources like placental or liver mitochondria).

-

Substrate: Kynuramine.

-

Inhibitor: this compound hydrochloride.

-

Buffer: Appropriate buffer for maintaining pH (e.g., potassium phosphate buffer).

-

Instrumentation: Spectrophotometer capable of measuring absorbance at 314 nm.

Procedure:

-

Enzyme Preparation: Prepare a suspension of human brain synaptosomes in the assay buffer.

-

Assay Mixture Preparation: In a cuvette, combine the enzyme preparation, varying concentrations of the substrate (kynuramine), and varying concentrations of the inhibitor (this compound). A control without the inhibitor is also prepared.

-

Pre-incubation: For determining the activity of a specific MAO isoform (A or B), pre-incubation with a selective inhibitor for the other isoform can be performed (e.g., clorgyline for MAO-B to measure MAO-A activity).[3]

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. The rate of oxidation of kynuramine to 4-hydroxyquinoline is monitored by measuring the increase in absorbance at 314 nm over time using a spectrophotometer.

-

Data Analysis:

-

Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

To determine the type of inhibition, Lineweaver-Burk plots (double reciprocal plots of 1/velocity versus 1/[substrate]) are generated at different inhibitor concentrations.

-

The inhibition constant (Ki) is determined from these plots. For competitive inhibition, the lines will intersect on the y-axis, while for noncompetitive inhibition, they will intersect on the x-axis.

-

Reversibility Determination: The reversibility of the inhibition can be assessed by dialysis of the enzyme-inhibitor mixture and subsequently measuring the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures can aid in a clearer understanding of the in vitro characterization of this compound.

Monoamine Oxidase Inhibition Pathway

The following diagram illustrates the mechanism of MAO inhibition by this compound, leading to an increase in monoamine neurotransmitter levels.

Caption: Mechanism of MAO inhibition by this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of a compound like this compound on a target enzyme.

Caption: General workflow for an in vitro enzyme inhibition assay.

Inhibition of Other Enzymes

While the primary focus of this compound's inhibitory action is on MAO, its effects on other enzyme systems, such as cytochrome P450 (CYP) and acetylcholinesterase (AChE), are also of interest for a complete pharmacological profile.

Cytochrome P450 (CYP) Enzymes

Currently, there is limited publicly available quantitative data specifically detailing the inhibitory effects of this compound on various CYP450 isoforms. Further research is required to determine the IC50 or Ki values of this compound for key drug-metabolizing CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Such studies are crucial for assessing the potential for drug-drug interactions.

Acetylcholinesterase (AChE)

Similarly, comprehensive in vitro studies quantifying the inhibitory activity of this compound against acetylcholinesterase are not extensively reported in the available literature. Given that some nootropic agents exhibit effects on the cholinergic system, investigating this compound's potential to inhibit AChE would provide valuable insights into its multifaceted mechanism of action.

Conclusion

This compound is a potent and reversible inhibitor of monoamine oxidase, exhibiting competitive inhibition of MAO-A and noncompetitive inhibition of MAO-B. The in vitro characterization detailed in this guide provides a solid foundation for understanding its primary mechanism of action. However, to construct a complete pharmacological profile, further in vitro studies are warranted to elucidate its potential interactions with other key enzyme systems, particularly the cytochrome P450 family and acetylcholinesterase. The experimental protocols and workflows presented here offer a framework for conducting such investigations, which will be critical for the continued development and safe clinical application of this compound and related compounds.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. 4-(O-benzylphenoxy)-N-methylbutylamine (this compound) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics, mechanism, and inhibition of monoamine oxidase [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Bifemelane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifemelane hydrochloride is a nootropic and antidepressant agent that has been investigated for its potential therapeutic effects in cerebrovascular and neurodegenerative diseases. Accurate and reproducible in vivo studies are crucial for evaluating its pharmacological properties. A critical aspect of such studies is the proper dissolution of the compound to ensure accurate dosing and bioavailability. These application notes provide a detailed protocol for the dissolution of this compound hydrochloride for in vivo research, focusing on preparing a sterile solution suitable for parenteral administration in animal models.

Physicochemical Data Summary

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for developing an appropriate dissolution protocol. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 305.84 g/mol | [1][2][3][4] |

| Water Solubility | < 30.58 mg/mL; 100 mM | [] |

| DMSO Solubility | 55 mg/mL (179.83 mM); 250 mg/mL (817.42 mM) | |

| pKa (Strongest Basic) | 10.54 (Predicted) | |

| Appearance | Solid powder | |

| Storage Conditions (Powder) | Dry, dark, -20°C for long-term |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the dissolution of this compound hydrochloride for in vivo studies. The following protocol is designed for preparing a solution for intraperitoneal (i.p.) injection, a common administration route in rodent studies.

Protocol: Aqueous-Based Dissolution for In Vivo Administration

This protocol is suitable for preparing a solution of this compound hydrochloride in a sterile aqueous vehicle. Given its water solubility, this is a preferred method to avoid potential toxicity associated with organic solvents.

Materials:

-

This compound hydrochloride powder

-

Sterile Water for Injection, USP

-

Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Sterile, sealed vials

-

Sterile syringes and needles (appropriate gauge for filtration and administration)

-

0.22 µm sterile syringe filters

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Analytical balance

Procedure:

-

Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.

-

Weighing: Accurately weigh the required amount of this compound hydrochloride powder using an analytical balance.

-

Initial Solubilization (if preparing a stock solution):

-

For creating a concentrated stock solution, dissolve the weighed this compound hydrochloride in a minimal amount of Sterile Water for Injection.

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes is recommended.

-

-

Preparation of the Final Dosing Solution:

-

If a stock solution was prepared, dilute it to the final desired concentration using sterile 0.9% Sodium Chloride Injection. This ensures the final solution is isotonic.

-

If preparing the final solution directly, dissolve the weighed this compound hydrochloride in the required volume of sterile 0.9% Sodium Chloride Injection.

-

Vortex the solution until the powder is completely dissolved.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a sterile, sealed vial. This step is crucial for removing any potential microbial contamination.

-

-

Storage and Handling:

-

Label the vial clearly with the compound name, concentration, date of preparation, and initials of the preparer.

-

For short-term storage (up to 24 hours), the solution can be stored at 2-8°C.

-

For longer-term storage, it is recommended to prepare fresh solutions before each experiment to ensure stability and sterility. If long-term storage is necessary, the stability of the solution under the chosen storage conditions should be validated.

-

Alternative Protocol: Co-Solvent Formulation for Higher Concentrations

For studies requiring higher concentrations that may approach the limit of aqueous solubility, a co-solvent system can be employed. A previously documented in vivo formulation is provided below.

Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

Procedure:

-

Initial Dissolution: Dissolve the this compound hydrochloride powder in DMSO first.

-

Vehicle Preparation: In a separate sterile container, mix the PEG300, Tween 80, and saline.

-

Final Formulation: Slowly add the this compound hydrochloride/DMSO solution to the vehicle mixture while vortexing to ensure a homogenous solution.

-

Sterile Filtration: Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

Experimental Workflow and Signaling Pathways

To visualize the experimental process, a logical workflow diagram is provided below.

References

Application Note: Quantification of Bifemelane in Brain Tissue Homogenates by LC-MS/MS

Introduction Bifemelane is a nootropic agent that has been studied for its potential therapeutic effects in cerebrovascular disorders and dementia. Accurate quantification of its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and to understand its distribution and target engagement in the central nervous system. This application note provides a detailed protocol for the extraction and quantification of this compound from brain tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle This method involves the homogenization of brain tissue, followed by the extraction of this compound and an internal standard (IS) from the biological matrix. The separation of the analyte from endogenous components is achieved by reversed-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rat or mouse brain tissue

2. Equipment

-

Homogenizer (e.g., bead-based or rotor-stator)

-

Centrifuge (capable of 4°C and >14,000 x g)

-

Analytical balance

-

Vortex mixer

-

Pipettes

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters)

3. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control (QC) samples.

4. Sample Preparation: Protein Precipitation

This protocol is adapted from a general method for drug extraction from brain tissue.[1]

-

Brain Tissue Homogenization:

-

Accurately weigh the frozen brain tissue sample.

-

Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

-

Homogenize the tissue on ice until a uniform suspension is obtained.[2]

-

-

Protein Precipitation:

-

To a 50 µL aliquot of the brain tissue homogenate, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

5. LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

-

Gradient Elution: A linear gradient should be optimized to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.

-

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Calibration Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 6.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 7.8% |

| Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Within acceptable limits | 92% - 103% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Simplified this compound signaling pathway.

References

- 1. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols: Bifemelane in Animal Models of Vascular Dementia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bifemelane hydrochloride in preclinical animal models of vascular dementia (VaD). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound for VaD.

Introduction

Vascular dementia is the second most common type of dementia after Alzheimer's disease, characterized by cognitive decline resulting from cerebrovascular pathologies.[1] A key contributor to VaD is chronic cerebral hypoperfusion, which leads to neuronal damage and cognitive deficits.[1] this compound hydrochloride is a pharmacological agent with a multifaceted mechanism of action that makes it a promising candidate for VaD treatment. Its therapeutic effects are attributed to its ability to act as a monoamine oxidase (MAO) inhibitor, enhance cholinergic transmission, exert neuroprotective effects through antioxidant activity, and improve cerebral blood flow.[2]

Mechanism of Action

This compound's neuroprotective and cognitive-enhancing effects in the context of vascular dementia are believed to stem from several key mechanisms:

-

MAO Inhibition: By inhibiting monoamine oxidase, this compound increases the levels of crucial neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which are involved in mood and cognitive regulation.[2]

-

Cholinergic Enhancement: The compound enhances the release of acetylcholine, a neurotransmitter vital for learning and memory, which is often depleted in dementia.[2]

-

Neuroprotection: this compound exhibits antioxidant properties, protecting neurons from oxidative stress and damage caused by free radicals, a common feature in neurodegenerative conditions.

-

Improved Cerebral Blood Flow: It enhances blood circulation within the brain, ensuring a better supply of oxygen and nutrients to neuronal tissues, which is particularly beneficial in cerebrovascular diseases.

-

Modulation of Glutamatergic Transmission: this compound influences NMDA receptor activity, which is essential for synaptic plasticity, learning, and memory.

Proposed Signaling Pathway of this compound in Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in animal models of vascular dementia.

Table 1: Efficacy of this compound on Cognitive Function

| Animal Model | This compound Dose | Administration Route | Treatment Duration | Behavioral Test | Key Findings | Reference |

| Rat (Modified Four-Vessel Occlusion) | 10 mg/kg | Intraperitoneal (i.p.) | Twice before ischemia and daily after | Passive Avoidance Response (PAR) | Significantly restored PAR lost after 5-min ischemia. | |

| Rat (Modified Four-Vessel Occlusion) | 10 mg/kg | Intraperitoneal (i.p.) | Twice before ischemia and daily after | Radial Maze Performance (RMP) | Significantly restored RMP impaired by 15-min ischemia. | |

| Aged Rat | 15 mg/kg/day | Chronic administration | 14 days | - | Attenuated the age-related decrease in NMDA receptors. |

Table 2: Neuroprotective Effects of this compound

| Animal Model | This compound Dose | Administration Route | Ischemia Duration | Outcome Measure | Key Findings | Reference |

| Rat (Modified Four-Vessel Occlusion) | 10 mg/kg | Intraperitoneal (i.p.) | 15 min | Hippocampal Neuronal Density | Prevented neuronal damage in CA1, CA2, and CA3 regions of the posterior hippocampus. | |

| Rat (Middle Cerebral Artery Occlusion) | 20 mg/kg | Intraperitoneal (i.p.) | 30 min | c-Fos-like Immunoreactivity | Significantly reduced the number of c-Fos-like immunoreactive neurons in the cerebral cortex. | |

| Gerbil (Transient Forebrain Ischemia) | 15 mg/kg | Intraperitoneal (i.p.) | 5 min | Hippocampal M1-Receptor and mRNA | Completely prevented ischemia-induced losses of hippocampal M1-R and its mRNA. | |

| Gerbil (Transient Forebrain Ischemia) | 20 mg/kg | Intraperitoneal (i.p.) | 2 min pre-conditioning, 5 min lethal ischemia | CA1 Neuronal Survival | Enhanced ischemic tolerance, with 94% of neurons surviving after lethal ischemia. | |

| Gerbil (Transient Forebrain Ischemia) | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Hippocampal CA1 Neuronal Density | Significantly higher neuronal density compared to vehicle at 7 days post-ischemia. | |

| Aged Rat (Low-Calcium Diet) | 10 mg/kg/day | Oral intubation | 90 days | Atherosclerosis | Largely prevented atherosclerosis caused by calcium deposition. |

Experimental Protocols

Animal Models of Vascular Dementia

Several animal models are utilized to study the pathophysiology of vascular dementia and to test potential therapeutic agents.

1. Modified Four-Vessel Occlusion (4VO) in Rats

This model induces global cerebral ischemia.

-

Objective: To induce transient forebrain ischemia leading to cognitive impairment and neuronal damage.

-

Procedure:

-

Anesthetize Wistar rats.

-

On day 1, permanently occlude both vertebral arteries by electrocauterization.

-

On day 2, expose both common carotid arteries and occlude them with aneurysm clips for a specified duration (e.g., 5 or 15 minutes) to induce ischemia.

-

Remove the clips to allow for reperfusion.

-

Sham-operated control animals undergo the same surgical procedures without arterial occlusion.

-

2. Middle Cerebral Artery Occlusion (MCAO) in Rats

This model induces focal cerebral ischemia.

-

Objective: To mimic the effects of a stroke in a specific brain region.

-

Procedure:

-

Anesthetize Wistar rats.

-